REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:19]=[O:20])=[C:9]([O:11]S(C(F)(F)F)(=O)=O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C(C1C=CC(C=O)=C(O)C=1)(C)(C)C.[BH4-].[Na+]>CO.O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:19][OH:20])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
trifluoro-methanesulfonic acid 5-tert-butyl-2-formyl-phenyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)OS(=O)(=O)C(F)(F)F)C=O
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C=O)C=C1)O
|
Name
|
Intermediate 105
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)OS(=O)(=O)C(F)(F)F)C=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A stirred, cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to a residue that
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |